Apigenin
Description
Apigenin (4′,5,7-trihydroxyflavone), a flavone subclass flavonoid, is a naturally occurring polyphenolic compound with the molecular formula C₁₅H₁₀O₅ and a molecular weight of 270.24 g/mol. Structurally, it consists of three hydroxyl groups at positions 4′, 5, and 7, contributing to its antioxidant and anti-inflammatory properties . This compound is poorly water-soluble but dissolves in polar organic solvents like dimethyl sulfoxide and exhibits a melting point of 347.5°C .
Sources: Abundant in parsley (up to 45,000 mg/kg dry weight), chamomile, celery, and citrus fruits, this compound is widely consumed in diets and herbal teas . Its bioavailability is influenced by glycosylation; for example, this compound-7-O-glucoside (a common derivative) requires enzymatic hydrolysis for intestinal absorption .
Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-7,16-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNIFHPLKGYRTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
| Record name | apigenin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Apigenin | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022391 | |
| Record name | Apigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Apigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, pyridine, concentrated sulfuric acid; very soluble in dilute alkalies, Moderately soluble in hot alcohol. Soluble in dilute KOH with intense yellow color | |
| Record name | APIGENIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow needles from aqueous pyridine | |
CAS No. |
520-36-5 | |
| Record name | Apigenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=520-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apigenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Apigenin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07352 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | apigenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Apigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APIGENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V515PI7F6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | APIGENIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Apigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
345-350 °C, MP: 347.5 °C, 347.5 °C | |
| Record name | APIGENIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7573 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Apigenin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Apigenin can be synthesized through several methods, including the phenylpropanoid pathway. This involves the conversion of tyrosine and phenylalanine precursors into p-coumaric acid, which is further oxidized and converted into this compound.
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources using advanced techniques such as high-performance liquid chromatography (HPLC) and solvent extraction. These methods ensure the purity and stability of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Apigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from this compound reactions include its glycosides, such as this compound 7-glucoside, and derivatives with enhanced solubility and bioavailability.
Scientific Research Applications
Anticancer Properties
Apigenin exhibits notable anticancer effects, making it a candidate for cancer therapy. Research indicates that this compound can inhibit tumor growth and metastasis through several mechanisms:
- Cell Cycle Arrest and Apoptosis : this compound induces cell cycle arrest at different phases (G1/S and G2/M) and promotes apoptosis in cancer cells by modulating proteins such as Bcl-2 and Bax .
- Anti-Metastatic Effects : Studies have shown that this compound significantly reduces metastatic nodules in various cancer models, including melanoma and hepatocellular carcinoma. For instance, in a mouse model, oral administration of this compound at 150 mg/kg demonstrated substantial anti-metastatic activity .
- Targeting Cancer Stem Cells : this compound has been shown to suppress breast cancer stem cells by regulating the PI3K/AKT/p53 signaling pathway, which is crucial for cancer cell survival and proliferation .
Anti-Inflammatory Effects
This compound is recognized for its anti-inflammatory properties, which have implications for treating chronic inflammatory diseases:
- Cytokine Modulation : this compound significantly decreases the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits nitric oxide production and cyclooxygenase-2 (COX-2) expression in inflammatory models .
- Neuroprotection : In neurodegenerative disease models, this compound has shown promise in reducing oxidative stress and neuronal death while enhancing cognitive functions .
Neuroprotective Effects
The neuroprotective potential of this compound is particularly relevant in aging and cognitive decline:
- Cognitive Enhancement : Animal studies indicate that this compound improves learning and memory in older mice by enhancing neurovascular coupling and increasing cerebral blood flow .
- Sleep Regulation : this compound's modulation of GABA receptors suggests its utility as a sleep aid, with studies indicating improved sleep quality in adults correlating with dietary this compound intake .
Metabolic Health
This compound's effects extend to metabolic health, particularly in conditions like diabetes:
- Improvement in Metabolic Parameters : Research shows that this compound enhances insulin sensitivity and lipid metabolism in diabetic models. For example, subcutaneous administration of this compound improved thyroid parameters and reduced glucose levels in diabetic mice .
- Hepatoprotective Effects : this compound has been reported to alleviate liver damage associated with nonalcoholic fatty liver disease (NAFLD) by reducing lipid deposition and oxidative stress .
Clinical Implications
While preclinical studies are promising, further research is essential to translate these findings into clinical practice:
- Dietary Sources : this compound is abundant in foods like parsley, chamomile, and celery. Its incorporation into the diet may offer health benefits related to inflammation, cancer prevention, and cognitive function .
- Potential Drug Development : Given its diverse mechanisms of action, this compound could serve as a foundation for developing novel therapeutic agents targeting various diseases.
Data Summary Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits metastasis | Reduces metastatic nodules; targets cancer stem cells |
| Anti-inflammatory | Modulates cytokine production; inhibits COX-2 | Decreases TNF-α and IL-6 levels |
| Neuroprotection | Enhances neurovascular coupling; modulates GABA | Improves memory in aging models; aids sleep quality |
| Metabolic Health | Enhances insulin sensitivity; hepatoprotective effects | Improves glucose levels; reduces lipid deposition |
Mechanism of Action
Apigenin exerts its effects through multiple mechanisms:
Molecular Targets: It interacts with various molecular targets, including transcription factors, growth factors, cytokines, receptors, and enzymes.
Pathways Involved: this compound modulates signal transduction pathways, such as the PI3K/Akt pathway, MAPK pathway, and NF-κB pathway.
Effects: It triggers cell apoptosis, inhibits cell cycle progression, and modulates immune responses.
Comparison with Similar Compounds
Functional Differences :
- Antioxidant Capacity : Luteolin’s extra hydroxyl group enhances ROS scavenging but reduces membrane permeability compared to this compound .
- Anticancer Activity : Both inhibit HPV E6 oncoprotein, but this compound shows higher affinity for ERα, making it more effective in ER-positive breast cancer models .
This compound vs. Naringenin
Structural Differences: Naringenin is a flavanone with a saturated C2-C3 bond and a single hydroxyl group at C7 .
Mechanistic Contrast :
- This compound directly inhibits EGFR, while naringenin targets PI3K/AKT pathways. Co-treatment increases caspase-3 activation by 40% compared to monotherapy .
This compound vs. Kaempferol
Structural Differences: Kaempferol has a hydroxyl group at C3, classifying it as a flavonol .
Functional Contrast :
- Antiviral Activity : Alkyne-tagged this compound shows 10-fold higher DENV2 inhibition (EC₅₀ = 2.36 µM) than kaempferol derivatives .
This compound vs. Quercetin
Structural Differences : Quercetin has hydroxyl groups at C3, C5, C7, C3′, and C4′, making it a pentahydroxyflavone .
| Property | This compound | Quercetin |
|---|---|---|
| Antioxidant Capacity | Moderate ROS scavenging | Superior due to five hydroxyl groups |
| Bioavailability | Higher membrane permeability | Lower due to glycosylation |
Functional Contrast :
- Antifungal Activity : this compound reduces intracellular ROS in C. albicans more effectively than quercetin-3-glucoside .
This compound vs. Its Derivatives
This compound-K (Potassium Salt)
Biological Activity
Apigenin is a naturally occurring flavonoid found in various fruits, vegetables, and herbs, known for its diverse biological activities. This article explores the extensive research surrounding this compound's biological effects, including its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties. We will present data tables summarizing key findings and relevant case studies to provide a comprehensive overview.
Overview of Biological Activities
This compound exhibits multiple biological activities that have been documented in various studies. These activities include:
- Anticancer Effects : Induces apoptosis and cell cycle arrest in cancer cells.
- Anti-inflammatory Properties : Reduces pro-inflammatory cytokines and mediates inflammatory pathways.
- Antioxidant Activity : Scavenges free radicals and enhances the expression of antioxidant enzymes.
- Neuroprotective Effects : Protects against neurodegenerative diseases by modulating oxidative stress.
- Anticancer Activity :
- Anti-inflammatory Mechanisms :
- Antioxidant Properties :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities of this compound
Table 2: Case Studies on this compound
| Study Reference | Model/Type | Findings |
|---|---|---|
| Kashyap et al. (2019) | In vitro cancer models | Induced cell cycle arrest and apoptosis in cancer cells. |
| Recent Review (2024) | Animal models | Significant reduction in metastatic nodules in treated groups. |
| Various Studies (2023) | Neurodegenerative models | Enhanced cognitive function and reduced oxidative damage. |
Q & A
Basic Research Questions
Q. What analytical methods are validated for quantifying apigenin in complex biological matrices?
- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for this compound quantification due to its sensitivity and specificity. Ultra-high-performance liquid chromatography (UHPLC) improves resolution and reduces run times, while HPTLC offers cost-effective screening for preliminary studies. Ensure calibration curves are validated against certified reference materials, and include internal standards (e.g., quercetin) to account for matrix effects .
Q. What in vitro models are appropriate for studying this compound’s neuroprotective effects?
- Use neuronal cell lines (e.g., SH-SY5Y, PC12) or primary cortical neurons to assess neuroprotection. Standardize assays for oxidative stress (e.g., H₂O₂-induced damage) and inflammation (e.g., LPS-activated microglia). Measure markers like BDNF, SOD activity, and caspase-3 cleavage. For mechanistic studies, combine RNA-seq with pathway analysis tools (e.g., Ingenuity Pathways Analysis) to identify regulated genes, as demonstrated in THP-1 leukemia cell models .
Q. Which molecular pathways are consistently implicated in this compound’s anticancer activity?
- This compound modulates PI3K/AKT (inhibition), NF-κB (downregulation), and Wnt/β-catenin (suppression) pathways, leading to cell cycle arrest (G1/S phase) and apoptosis. Key biomarkers include p21, p53 phosphorylation (Ser-15), and NAG-1. However, pathway dominance varies by cancer type: colorectal models show p53-dependent effects, while breast cancer models highlight autophagy modulation .
Advanced Research Questions
Q. How can researchers address contradictory results in this compound’s efficacy across cancer models?
- Conduct systematic reviews with meta-analyses to quantify heterogeneity sources (e.g., dosing, administration routes). For example, Min mice studies show divergent outcomes due to gavage vs. dietary this compound delivery . Validate findings using isogenic cell lines with/without specific mutations (e.g., p53-null models) and employ orthogonal assays (e.g., RNAi knockdowns, CRISPR-Cas9) to isolate pathway contributions .
Q. What experimental design optimizes this compound’s bioavailability in preclinical studies?
- Use a 3² full-factorial design to test variables like this compound:phospholipid ratio (X₁) and reaction temperature (X₂). Quadratic models derived from such designs can predict optimal incorporation yields (67–94% in liposomal formulations). Pair this with in vivo PK studies measuring AUC and Cₘₐₓ in rodent plasma after oral administration .
Q. How should researchers design studies to evaluate this compound’s synergistic effects with other compounds?
- Apply combination index (CI) methods (e.g., Chou-Talalay) to quantify synergism. For example, test this compound with curcumin or doxorubicin in ratio-specific doses. Use transcriptomics to identify co-regulated pathways (e.g., JAK/STAT and MAPK/ERK) and validate with dual-luciferase reporters. Include controls for pharmacokinetic interactions (e.g., CYP450 inhibition assays) .
Q. What frameworks ensure rigorous formulation of this compound-related research questions?
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:
- Population: Colorectal cancer cells with wild-type p53.
- Intervention: this compound (25–50 μM).
- Comparison: p53-null cells + this compound.
- Outcome: Apoptosis rate (Annexin V/PI flow cytometry).
Q. How can reproducibility be enhanced in this compound mechanistic studies?
- Report detailed methodologies: solvent preparation (e.g., DMSO concentration ≤0.1%), cell passage numbers, and apoptosis assay timepoints. Share raw data (e.g., microarray datasets in GEO) and code for statistical analyses (e.g., R scripts). Use standardized positive controls (e.g., cisplatin for DNA damage assays) and reference batch-specific certificates of analysis for this compound purity .
Methodological Considerations Table
Note : Avoid commercial-grade this compound sources; use ≥98% purity (HPLC-verified) with batch-specific COAs. For human studies, adhere to IRB protocols and include third-party toxicity screening .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
